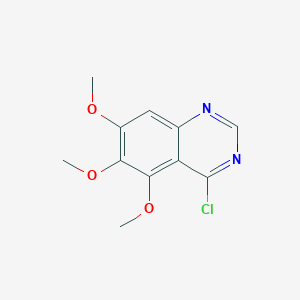

4-Chloro-5,6,7-trimethoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5,6,7-trimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIRIRMDOFREES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=CN=C2Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444453 | |

| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55496-54-3 | |

| Record name | 4-CHLORO-5,6,7-TRIMETHOXYQUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activities of Quinazoline Derivatives with Relevance to 4 Chloro 5,6,7 Trimethoxyquinazoline

Broad Spectrum of Pharmacological Activities Associated with Quinazoline (B50416) Scaffolds

The quinazoline nucleus is recognized as a "privileged structure" in drug discovery due to its ability to bind to a wide range of biological targets, resulting in a broad spectrum of pharmacological effects. This versatility has led to the development of numerous quinazoline-containing drugs and clinical candidates.

The diverse activities attributed to this scaffold are summarized below:

Anticancer: As detailed in subsequent sections, quinazolines are prominent in oncology, targeting various enzymes and pathways involved in cancer progression.

Anti-inflammatory: Certain quinazoline derivatives have shown significant anti-inflammatory properties.

Antimicrobial: The scaffold has been utilized to develop agents with antibacterial and antifungal activities.

Antiviral: Researchers have explored quinazoline derivatives for their potential in treating viral infections.

Antihypertensive: Some of the earliest successful therapeutic applications of quinazolines were as antihypertensive agents.

Anticonvulsant: The structural framework of quinazoline has been effective in the development of drugs for managing seizures.

Analgesic: Certain derivatives have been found to possess pain-relieving properties.

This wide range of activities underscores the structural importance of the quinazoline core in medicinal chemistry, enabling the generation of large libraries of compounds for screening against various diseases.

Table 1: Overview of Pharmacological Activities of the Quinazoline Scaffold

| Activity | Description |

|---|---|

| Antineoplastic | Inhibition of cancer cell growth through various mechanisms like kinase inhibition and apoptosis induction. |

| Anti-inflammatory | Modulation of inflammatory pathways to reduce inflammation. |

| Antimicrobial | Efficacy against various bacterial and fungal strains. |

| Antiviral | Inhibition of viral replication and activity. |

| Antihypertensive | Reduction of blood pressure, often through vasodilation. |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. |

| Analgesic | Pain relief through interaction with the central or peripheral nervous system. |

Antineoplastic and Antiproliferative Research on Quinazolines

The field of oncology has extensively leveraged the quinazoline scaffold to develop targeted cancer therapies. The versatility of the 4-position, in particular, has been crucial. Intermediates such as 4-Chloro-5,6,7-trimethoxyquinazoline are instrumental in this research, providing a direct route to 4-aminoquinazoline derivatives, which are central to many anticancer mechanisms.

The 4-anilinoquinazoline (B1210976) structure is a classic pharmacophore for the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. The nitrogen atom of the quinazoline ring typically forms a crucial hydrogen bond with a methionine residue in the ATP-binding pocket of the kinase, while the anilino moiety extends into a hydrophobic region.

The synthesis of these inhibitors commonly involves the nucleophilic substitution of a 4-chloroquinazoline (B184009) with a substituted aniline (B41778). Therefore, this compound represents a key starting material for creating novel EGFR inhibitors. The trimethoxy groups at the 5, 6, and 7 positions can enhance binding affinity and modulate solubility and metabolic stability. Research has demonstrated that trimethoxy-substituted quinazoline derivatives exhibit potent inhibitory activity against EGFR and other related kinases like VEGFR2. mdpi.comresearchgate.net For instance, certain 8-methoxy-2-trimethoxyphenyl-quinazoline-4(3H)-one derivatives have shown significant EGFR inhibitory activity, with IC50 values in the nanomolar range. mdpi.com

Beyond EGFR, the quinazoline scaffold has been successfully employed to target other protein kinases vital for cancer cell survival and proliferation. The general strategy of modifying the substituent at the 4-position of the quinazoline ring holds true for developing inhibitors against a range of kinases.

Derivatives synthesized from this compound have shown direct relevance in this area. A study focused on 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds revealed that several derivatives strongly inhibited the phosphorylation of Extracellular Regulated Kinase 1/2 (ERK1/2), a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer. nih.gov Specifically, one derivative, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline, was found to almost completely block EGF-induced phosphorylation of ERK1/2 in prostate cancer cells, demonstrating a potent anti-proliferative effect. nih.gov This highlights the potential of the 5,6,7-trimethoxy substitution pattern in generating potent kinase inhibitors for pathways beyond EGFR.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Certain quinazoline derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The 4-anilinoquinazoline framework, accessible from 4-chloroquinazoline precursors, has been identified in compounds that inhibit tubulin polymerization. nih.gov The nature of the substituents on both the quinazoline core and the aniline ring dictates the potency and selectivity of these inhibitors. While direct studies using the 5,6,7-trimethoxy pattern are less common in this specific mechanism, the established synthetic route makes this compound a valuable starting point for creating novel tubulin-targeting agents. The trimethoxyphenyl moiety itself is a well-known feature in many natural product tubulin inhibitors, such as colchicine and combretastatin (B1194345) A-4, suggesting that incorporating this feature onto the quinazoline scaffold could yield potent compounds. mdpi.commdpi.com

DNA topoisomerases are nuclear enzymes that modulate the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. Inhibiting these enzymes can lead to DNA damage and cell death, making them validated targets for cancer chemotherapy.

Some quinazoline derivatives have been designed as DNA intercalators and topoisomerase inhibitors. These compounds can insert themselves between DNA base pairs and stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to double-strand breaks. For example, certain 6-arylamino-7-chloro-quinazoline-5,8-diones have been identified as novel cytotoxic agents that inhibit DNA topoisomerase I and II. nih.gov The development of such compounds often relies on the functionalization of the quinazoline core, a process where a reactive intermediate like this compound could serve as a versatile scaffold for building molecules with DNA-targeting capabilities.

The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. Quinazoline derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways, often as a downstream consequence of their primary mechanism of action, such as kinase or tubulin inhibition.

Research directly involving derivatives of this compound has confirmed their ability to induce apoptosis. In a study of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazolines, the most potent compound was shown to induce significant apoptosis in PC3 prostate cancer cells. nih.gov Analysis using methods such as acridine (B1665455) orange/ethidium bromide (AO/EB) staining, Hoechst 33258 staining, and flow cytometry confirmed the apoptotic mechanism, with the ratio of apoptotic cells increasing in a dose-dependent manner. nih.gov This demonstrates that the 5,6,7-trimethoxyquinazoline scaffold is a viable foundation for developing potent pro-apoptotic anticancer agents.

Table 2: Anticancer Mechanisms of Quinazoline Derivatives

| Mechanism | Description | Relevance of this compound |

|---|---|---|

| EGFR Inhibition | Competitive binding to the ATP pocket of Epidermal Growth Factor Receptor, blocking downstream signaling. | Key precursor for synthesizing 4-anilinoquinazolines with the required trimethoxy pattern for potent inhibition. mdpi.com |

| Other Kinase Inhibition | Targeting other kinases like ERK1/2 to inhibit cell proliferation pathways. | Derivatives have been synthesized and proven to inhibit ERK1/2 phosphorylation. nih.govnih.gov |

| Tubulin Polymerization Inhibition | Binding to tubulin (e.g., colchicine site) to disrupt microtubule formation, causing G2/M cell cycle arrest. | Serves as a starting scaffold to build 4-aminoquinazoline derivatives known to possess this activity. |

| Topoisomerase Inhibition | Stabilizing the DNA-topoisomerase complex, leading to DNA strand breaks. | Provides a core structure that can be elaborated to create derivatives capable of DNA intercalation and enzyme inhibition. |

| Apoptosis Induction | Triggering programmed cell death as a result of primary inhibitory actions. | Synthesized derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov |

Anti-Proliferative Effects on Specific Cancer Cell Lines (e.g., PC-3, MCF-7, HT-29)

Quinazoline derivatives are well-documented for their potent anti-proliferative activities against a variety of cancer cell lines. nih.gov The core quinazoline structure serves as a versatile scaffold for the development of targeted anticancer agents. nih.gov

Numerous studies have demonstrated the efficacy of quinazoline-based compounds against prostate cancer (PC-3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. For instance, novel 4,6-disubstituted quinazoline derivatives have shown promising antiproliferative activity against cell lines including PC-3 and MCF-7, with IC50 values in the micromolar range. nih.gov Similarly, a series of quinazoline derivatives containing an isoxazole (B147169) moiety exhibited good anticancer activities against MCF-7 and HCT116 (a colon cancer cell line similar to HT-29). nih.gov

The mechanisms behind these anti-proliferative effects are varied. Some quinazoline derivatives induce apoptotic cell death in tumor cells. nih.govnih.gov In MCF-7 cells, certain compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, involving the release of cytochrome c, activation of caspases, and inhibition of NF-κB translocation. nih.govnih.gov Other derivatives function as inhibitors of key enzymes in cancer progression, such as PI3K. nih.gov

For example, two newly synthesized quinazoline Schiff bases demonstrated a significant antiproliferative effect on the MCF-7 human breast cancer cell line, with IC50 values of 6.25 µM and 5.91 µM after 72 hours of treatment. nih.gov These compounds were found to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases-3/7, -8, and -9. nih.gov Another study on a novel quinazoline-containing 1,2,3-triazole showed inhibitory activity against MCF7 cells with an IC50 concentration of 19.50 μM. researchgate.net

The anti-cancer potential of various central nervous system (CNS) drugs, some of which may have structural similarities to quinazoline derivatives, has also been explored in combination therapies. Studies on HT-29 and MCF-7 cells have shown that drugs like sertraline (B1200038) and thioridazine (B1682328) can exhibit synergistic effects when combined with traditional chemotherapeutics like 5-fluorouracil. mdpi.com

While direct data on this compound is not available, the established anti-proliferative profile of the quinazoline family suggests that this compound could warrant investigation for similar activities. The specific substitutions (chloro and trimethoxy groups) would influence its electronic and steric properties, potentially modulating its interaction with biological targets.

Antimicrobial Properties of Quinazoline Derivatives

The quinazoline core is a key feature in a multitude of compounds exhibiting a broad spectrum of antimicrobial activities. nih.govrphsonline.commdpi.com Derivatives have been developed and tested against various pathogenic bacteria, fungi, and mycobacteria. nih.gov

Quinazoline and quinazolinone derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.gov The structural features of these compounds, including substitutions at various positions on the quinazoline ring, play a crucial role in their efficacy. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies have revealed that substitutions at the 2 and 3 positions, the presence of a halogen atom (like chlorine) at the 6th position, and an amine group at the 4th position can enhance antibacterial activity. nih.gov For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines showed minimum inhibitory concentrations (MICs) in the low micromolar range against multidrug-resistant Staphylococcus aureus. acs.org In another study, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one was identified as a potent antibacterial agent. frontiersin.org

The mechanisms of antibacterial action for quinazoline derivatives are diverse. They are known to interact with the bacterial cell wall and DNA structures. nih.gov Some derivatives act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Others can block the biosynthesis of the bacterial cell wall by inhibiting penicillin-binding protein 2a (PBP2a). eco-vector.com This is achieved through the formation of hydrogen bonds with amino acids at the enzyme's allosteric site, leading to the suppression of the enzyme. eco-vector.com The presence of a substituted aromatic ring at position 3 and a methyl group are often essential for this activity. eco-vector.com

The lipophilicity of the molecule, influenced by substituents, also plays a role. For example, a naphthyl radical can increase the hydrophobicity of the compound, enhancing its solubility in the bacterial cell membrane. eco-vector.com

| Compound Type | Target Bacteria | Observed Effect/Mechanism |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus | Low micromolar MIC values. acs.org |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior activity among synthesized compounds. frontiersin.org |

| Quinazolinone derivatives | Gram-positive bacteria | Inhibition of DNA gyrase. nih.gov |

| Quinazolinone derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of penicillin-binding protein 2a (PBP2a). eco-vector.com |

In addition to their antibacterial properties, quinazoline derivatives have shown significant potential as antifungal agents. nih.govrphsonline.com They have been found to be effective against a range of fungal pathogens, including species of Aspergillus and Candida. ijpsdronline.com

Several studies have synthesized and evaluated novel quinazolinone derivatives for their antifungal properties. One study reported that newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi. researchgate.netmdpi.com Specifically, one compound showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. researchgate.netmdpi.com Another series of 4-(substituted aniline) quinazoline derivatives demonstrated strong antifungal activity against Fusarium moniliforme. mdpi.com

The antifungal mechanisms of quinazolines are still under investigation, but they are believed to involve the disruption of fungal cell integrity and vital cellular processes. The structural modifications on the quinazoline ring system are critical for their antifungal potency. For example, the presence of a cyano group in some pyrazol-quinazolinone derivatives was found to enhance their inhibitory effect against certain Fusarium and Colletotrichum species. mdpi.com

Marketed antifungal drugs like Albaconazole contain a quinazoline structure, highlighting the therapeutic importance of this scaffold in developing new antifungal agents. rphsonline.com

| Compound Type | Target Fungi | Observed Effect |

|---|---|---|

| Pyrazol-quinazolinone derivatives | Fusarium oxysporum f. sp. Niveum | Up to 62.42% inhibition at 300 mg/L. researchgate.netmdpi.com |

| 4-(substituted aniline) quinazoline derivatives | Fusarium moniliforme | Strong antifungal activity. mdpi.com |

| Substituted quinazoline derivatives | Aspergillus niger, Candida albicans | Good inhibition of growth. ijpsdronline.com |

The emergence of drug-resistant Mycobacterium tuberculosis strains has necessitated the search for new antimycobacterial agents, and quinazoline derivatives have emerged as a promising class of compounds. nih.gov

Several studies have reported the potent antimycobacterial activity of quinazoline-based molecules. For instance, 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) was found to inhibit the growth of M. smegmatis and M. tuberculosis at low minimum inhibitory concentrations (MIC). nih.gov The antimycobacterial action of DQYD is associated with the disruption of intracellular ATP homeostasis and an increase in mycobacterial DNA damage. nih.gov

Another class of compounds, 2-((3,5-dinitrobenzyl)thio)quinazolinones, has been identified as potent antimycobacterial agents. acs.org Their activity is dependent on reductive activation by the deazaflavin (F420)-dependent nitroreductase (Ddn). acs.org Structure-activity relationship studies indicated that the two meta-nitro substituents are crucial for this activity. acs.org

Furthermore, a series of quinolone derivatives were designed and synthesized, with some compounds exhibiting significant in vitro activity against the M. tuberculosis H37Rv strain and multidrug-resistant TB strains. rsc.org One of these compounds specifically inhibited M. tuberculosis and was non-toxic to mammalian cells. rsc.org

Antiviral Applications of Quinazoline Scaffolds

The versatile quinazoline scaffold has also been explored for its antiviral potential against a range of viruses. nih.govrphsonline.commdpi.combohrium.com

Recent research has highlighted the promise of quinazoline derivatives as anti-influenza virus agents. nih.gov A series of 2,4-disubstituted quinazoline derivatives containing various amide moieties were designed and synthesized, with many exhibiting potent in vitro activity against the influenza A virus. nih.govresearchgate.net Notably, compounds 10a5 and 17a showed significant activity against the influenza A/WSN/33 virus (H1N1). nih.govresearchgate.net

Another study focused on 2,4-disubstituted quinazoline derivatives with S-acetamide and NH-acetamide moieties at the C-4 position. bohrium.com Several of these compounds displayed potent activity against the influenza A virus, with IC50 values in the low-micromole range. bohrium.com The most promising compounds, 16e and 16r, were found to inhibit the transcription and replication of viral RNA. bohrium.com

Furthermore, 2-Methylquinazolin-4(3H)-one, isolated from a traditional Chinese medicine, has been shown to have significant anti-influenza A virus activity. mdpi.com It was found to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP), as well as downregulate the production of pro-inflammatory cytokines in mice infected with the virus. mdpi.com The antiviral activity of this compound suggests its potential in treating viral pneumonia by directly inhibiting viral replication. mdpi.com

While the direct antiviral properties of this compound have not been reported, the demonstrated anti-influenza activity of other quinazoline derivatives provides a strong rationale for investigating its potential in this area.

Activity Against Other Viral Targets and Mechanisms

The quinazoline scaffold is a versatile structure that has been investigated for its potential against a variety of viruses beyond its well-known applications in cancer therapy. Research has demonstrated that quinazoline derivatives possess a broad spectrum of antiviral activities, targeting different viruses through various mechanisms. mdpi.comresearchgate.net

A series of 2,4-disubstituted quinazoline derivatives incorporating amide functionalities were synthesized and evaluated for their anti-influenza virus activity. mdpi.com Structure-activity relationship (SAR) studies identified N-phenyl-2-(2-(dimethylamino) quinazolin-4-yloxy)acetamide and N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide as highly active compounds against the influenza virus, with IC₅₀ values below 10 μM. mdpi.com

Furthermore, certain quinazolinone compounds have shown significant efficacy against flaviviruses. Phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as novel and potent inhibitors of Zika virus (ZIKV) replication. nih.gov Subsequent synthesis and evaluation of analogs revealed compounds with broad and potent activities against both ZIKV and Dengue virus (DENV), with EC₅₀ values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov

The antiviral activity of quinazolines also extends to plant viruses. Novel quinazoline derivatives containing a dithioacetal moiety were designed and synthesized, showing noteworthy activity against cucumber mosaic virus (CMV) and potato virus Y (PVY). nih.gov One particular compound exhibited protective activity against CMV with an EC₅₀ of 248.6 μg/mL and curative activity against PVY with an EC₅₀ of 350.5 μg/mL, superior to the commercial agent ningnanmycin. nih.gov The mechanism for this activity was linked to inducing resistance in the host plant. nih.gov

Additionally, benzo[g]quinazoline (B13665071) derivatives have been identified as a novel class of potent antiviral agents against human rotavirus Wa strain. mdpi.com In vitro studies showed that several of these compounds significantly reduced viral activity. mdpi.com Other studies have noted the potential of quinazolinone derivatives against HIV, by interacting with key residues of the HIV-1 integrase active sites. researchgate.net

Table 1: Antiviral Activities of Selected Quinazoline Derivatives

| Compound Class/Derivative | Virus Target | Activity/Potency | Reference |

|---|---|---|---|

| 2,4-Disubstituted quinazolines | Influenza A Virus | IC₅₀ < 10 μM | mdpi.com |

| 2,3,6-Trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | EC₅₀ as low as 86 nM | nih.gov |

| Quinazolines with dithioacetal moiety | Cucumber Mosaic Virus (CMV) | EC₅₀ = 248.6 μg/mL (protective) | nih.gov |

| Quinazolines with dithioacetal moiety | Potato Virus Y (PVY) | EC₅₀ = 350.5 μg/mL (curative) | nih.gov |

| Benzo[g]quinazolines | Human Rotavirus Wa Strain | Reduction percentages of 50-66% | mdpi.com |

| Quinazolinones | Human Immunodeficiency Virus (HIV) | Integrase inhibition | researchgate.net |

Anti-Inflammatory and Analgesic Research

Quinazoline and its derivatives have been extensively studied for their anti-inflammatory and analgesic properties, demonstrating significant potential in modulating inflammatory and nociceptive pathways. mdpi.comjneonatalsurg.com The versatility of the quinazoline scaffold has led to the development of numerous compounds with potent activities, including the marketed non-steroidal anti-inflammatory drug (NSAID), proquazone. mdpi.comencyclopedia.pub

Research into various substituted quinazolinone derivatives has revealed potent anti-inflammatory effects. For instance, 3-naphtalene-substituted quinazolinones were found to inhibit inflammation by 19.69–59.61% at a 50 mg/kg dose, with the 6-bromo-substituted derivative being the most potent. mdpi.com Similarly, styryl-substituted quinazolinones showed a 62.2–80.7% reduction in edema volume. mdpi.com A study on novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives also reported good anti-inflammatory activity, with one compound showing a particularly low IC₅₀ value of 1.772 µg/ml. researchgate.net The mechanism of action for many of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response. jneonatalsurg.comijfmr.com

In the realm of analgesia, quinazoline derivatives have shown both peripheral and central analgesic effects. jneonatalsurg.comnih.gov In one study, several new 2,4,6-trisubstituted-quinazoline derivatives were found to be more potent analgesic agents than the reference drug indomethacin. nih.gov Animal models, such as the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia), have confirmed the dose-dependent efficacy of these compounds. jneonatalsurg.com The analgesic action may be linked to the modulation of opioid-mediated pathways in addition to COX inhibition. jneonatalsurg.com

The quinazoline alkaloid oxymatrine, extracted from Sophora flavescens Ait., has also demonstrated significant anti-inflammatory and analgesic properties. dovepress.com It has been shown to alleviate pain in animal models by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α and inhibiting the activation of microglia and astrocytes. dovepress.com

Table 2: Anti-Inflammatory and Analgesic Activity of Selected Quinazoline Derivatives

| Compound/Derivative Class | Activity Type | Key Findings | Reference |

|---|---|---|---|

| Proquazone | Anti-inflammatory | Marketed NSAID used for rheumatoid arthritis and osteoarthritis. | mdpi.comencyclopedia.pub |

| 6-Bromo-3-naphthalene-substituted quinazolinone | Anti-inflammatory | Most potent in its series, with 59.61% inhibition. | mdpi.com |

| 2,4,6-Trisubstituted quinazolines | Analgesic | Four compounds were more potent than indomethacin. | nih.gov |

| 2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline | Anti-inflammatory | IC₅₀ value of 1.772 µg/ml for the most active compound. | researchgate.net |

| Oxymatrine | Anti-inflammatory, Analgesic | Reduces pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | dovepress.com |

Neuroprotective and Central Nervous System (CNS) Modulatory Effects

The quinazoline scaffold has emerged as a promising framework in the design of agents targeting the central nervous system, with significant research focused on neuroprotective and modulatory effects. mdpi.comnih.gov Derivatives of quinazoline have shown potential in addressing complex neurodegenerative conditions like Alzheimer's disease (AD) and in managing neurological disorders such as epilepsy. nih.govnih.gov

In the context of Alzheimer's disease, quinazoline derivatives have been investigated as multi-target agents. mdpi.comnih.gov Studies have shown their ability to inhibit key enzymes like cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com They have also demonstrated potential in preventing the aggregation of β-amyloid plaques and hyperphosphorylation of tau protein, both of which are pathological hallmarks of AD. mdpi.comnih.gov Furthermore, some quinazoline derivatives possess antioxidant properties that can mitigate the oxidative stress and neuroinflammation associated with neuronal damage in AD. mdpi.com

Quinazoline derivatives have also been widely explored for their anticonvulsant activity. researchgate.netijpca.org Numerous studies have focused on synthesizing novel 2,3-disubstituted-4(3H)-quinazolinones and evaluating their efficacy in animal models of seizures, such as the pentylenetetrazole-induced seizure test. mdpi.comijpca.org The structural versatility of the quinazoline nucleus allows for modifications that can enhance antiepileptic activity while aiming for lower neurotoxicity. nih.gov For example, the presence of a fluorine atom at the 6-position has been explored to improve both pharmacokinetic and pharmacodynamic properties. nih.gov Some of these compounds are thought to exert their effects by modulating the GABA-A receptor, a key inhibitory neurotransmitter receptor in the CNS. nih.gov

Table 3: CNS and Neuroprotective Activities of Quinazoline Derivatives

| Activity | Target/Mechanism | Relevance | Reference |

|---|---|---|---|

| Anti-Alzheimer's | Cholinesterase Inhibition, Aβ Aggregation Inhibition, Tau Protein Modulation, Antioxidant Effects | Potential for multi-target therapy in Alzheimer's disease. | mdpi.comnih.govresearchgate.net |

| Anticonvulsant | Modulation of GABA-A receptor, other CNS targets. | Management of epilepsy and seizures. | nih.govresearchgate.netresearchgate.net |

| Neuroprotection | Mitigation of oxidative stress and neuroinflammation. | Protection against neuronal damage in neurodegenerative diseases. | mdpi.com |

Other Investigated Biological Activities of Quinazoline Derivatives

The structural framework of quinazoline has proven to be a "privileged scaffold" in medicinal chemistry, leading to the discovery of a wide array of other biological activities beyond those previously detailed. The diverse pharmacological profile of quinazoline derivatives includes applications as antibacterial, antimalarial, antidiabetic, and antihypertensive agents, among others. mdpi.commdpi.comresearchgate.net

Antibacterial Activity: Numerous quinazolinone derivatives have been synthesized and have shown promising activity against various bacterial strains. mdpi.com For example, myricetin (B1677590) derivatives containing a quinazolinone moiety exhibited good antibacterial activities in vitro against plant pathogenic bacteria such as Xanthomonas axonopodis pv. citri (Xac), with some compounds showing lower EC₅₀ values than commercial bactericides. acs.org

Antimalarial Activity: The quinazoline core has been a target for the development of new antimalarial drugs. Research has identified quinazoline derivatives with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net

Antidiabetic Activity: Certain quinazoline derivatives have been investigated for their potential to manage diabetes. These compounds have shown effects such as lowering blood glucose levels in relevant models. mdpi.comresearchgate.net

Antihypertensive Activity: The therapeutic value of amino-quinazoline drugs was first established with the approval of α1-adrenoceptor antagonists like prazosin (B1663645) and doxazosin (B1670899) for the treatment of hypertension. scielo.brresearchgate.net This highlights the early and continued success of this scaffold in cardiovascular medicine.

Antioxidant Properties: Many quinazoline derivatives have been reported to possess antioxidant capabilities. mdpi.comresearchgate.net This activity is crucial as it can help mitigate cellular damage caused by oxidative stress, which is implicated in a wide range of diseases. mdpi.com

This broad spectrum of activity underscores the importance of the quinazoline nucleus in drug discovery and its potential to yield novel therapeutic agents for various diseases. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design of 4 Chloro 5,6,7 Trimethoxyquinazoline Analogs

Influence of Substituents on the Quinazoline (B50416) Ring for Biological Potency

The biological potency of quinazoline derivatives is highly dependent on the nature and position of substituents on the fused ring system. nih.govresearchgate.net Structure-activity relationship studies have revealed that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for modulating pharmacological activities. nih.gov The core structure of quinazoline is considered a "privileged scaffold" in medicinal chemistry, as modifications can lead to a diverse range of therapeutic efficacies based on the physicochemical properties of the attached substituents. nih.govpnrjournal.com

Role of the Chlorine Atom at the C-4 Position in Activity Modulation

The chlorine atom at the C-4 position of the quinazoline ring is a critical functional group for activity modulation, primarily serving as a reactive site for the synthesis of diverse analogs. This position is highly susceptible to regioselective nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the introduction of a wide variety of amine nucleophiles, leading to the formation of 2-chloro-4-aminoquinazoline derivatives. mdpi.com

The C-4 position's high reactivity is explained by its significant contribution to the Lowest Unoccupied Molecular Orbital (LUMO) of the quinazoline precursor, making it the preferred site for nucleophilic attack. mdpi.com This chemical property is extensively exploited in medicinal chemistry to generate libraries of 4-substituted quinazoline compounds. For instance, the synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their potential as tyrosine kinase inhibitors, relies on the displacement of this C-4 chlorine. nih.gov In some series, 2-chloroquinazoline (B1345744) derivatives have been identified as the most potent and active compounds, highlighting the direct importance of the chlorine atom, or its role as a key intermediate, in achieving high biological activity. nih.gov

Significance of the Methoxy (B1213986) Groups at the C-5, C-6, and C-7 Positions

Methoxy groups on the benzene (B151609) portion of the quinazoline ring, such as those at the C-5, C-6, and C-7 positions, play a crucial role in modulating the molecule's electronic properties and its interaction with biological targets. These substitutions can influence the reactivity of the entire ring system. nih.gov Specifically, methoxy groups at positions 6 or 7 can decrease the reactivity of the quinazoline ring toward certain in vitro reactions, an effect opposite to that of electron-withdrawing groups like halides. nih.gov

The presence and positioning of methoxy groups can significantly impact biological activity. For example, studies on quinazolin-5,8-dione derivatives showed that methoxy substitutions on an arylamino group attached to the C-6 position increased anticancer activity. nih.gov The dimethoxy-phenyl-substituted quinazoline analogues have also shown potent inhibitory activity in certain assays. nih.gov The placement of methoxy groups can create favorable electronic environments that enhance binding to biological targets. mdpi.com This highlights the importance of the substitution pattern on the benzene ring for fine-tuning the pharmacological profile of quinazoline-based compounds.

Effects of Substitutions at Other Peripheral Positions (e.g., C-2, C-8)

Substitutions at other peripheral positions, particularly C-2 and C-8, are critical for determining the biological activity and selectivity of quinazoline analogs.

C-2 Position: The C-2 position is frequently modified to explore interactions with the active sites of target proteins. Introducing various substituents, such as phenethyl-based groups, can maintain crucial π-π stacking interactions with amino acid residues like phenylalanine in kinase active sites. acs.orgacs.org The nature of the substituent at C-2 can greatly influence potency; for example, a phenyl group at this position has been identified as an essential requirement for the inhibition of certain proteins like BCRP. nih.gov Furthermore, structure-activity relationship studies have shown that small alkyl or aromatic groups are favored over bulky substituents at this position for some targets. nih.gov The introduction of allyl and/or benzyl (B1604629) groups at the C-2 position has yielded some of the most potent compounds in certain series targeting cancer cell lines. nih.gov

C-8 Position: The C-8 position has been explored to a lesser extent but is emerging as a key site for improving inhibitor potency and selectivity. researchgate.net Substitutions at this position can improve antimicrobial activities. nih.gov Recent studies on tankyrase inhibitors have shown that introducing larger substituents at the C-8 position can lead to new interactions with the target enzyme, significantly improving both affinity and selectivity. researchgate.net For instance, nitro- and diol-substituents at C-8 were found to engage in novel interactions, leading to potent inhibition. researchgate.net

| Position | Type of Substituent | Effect on Biological Activity | Reference |

| C-2 | Phenyl group | Essential for BCRP inhibition | nih.gov |

| C-2 | Allyl/Benzyl groups | Increased in vitro antitumor activity | nih.gov |

| C-2 | Styryl-based substituent | Improved molecular flexibility and biological activity | acs.org |

| C-8 | Halogen atom | Can improve antimicrobial activities | nih.gov |

| C-8 | Nitro/Diol groups | Improved affinity and selectivity for tankyrase inhibition | researchgate.net |

Exploration of Diverse Functional Groups and Moieties for Enhanced Biological Activities

The quinazoline scaffold serves as a versatile template for introducing a wide array of functional groups and moieties to enhance biological activities. The process of molecular hybridization, which combines the quinazoline core with other pharmacophores, has led to the development of novel compounds with improved potency and multifaceted biological actions. nih.govrsc.org

Key functional groups that have been successfully incorporated include:

Sulfonamides: The combination of quinazoline and sulfonamide features has resulted in hybrid molecules with significant anticancer activity. nih.gov

Amines: Substituted amines at the C-4 position are known to improve antimicrobial activities. nih.gov

Triazoles: Linking triazole scaffolds to the quinazoline core has been explored to enhance the activity of bioactive compounds. rsc.org

N-acylhydrazones: Hybridization with N-acylhydrazones has led to potent inhibitors of enzymes like PDE-4. rsc.org

Phenols: Attaching phenol (B47542) scaffolds to quinazolin-4-ones has been investigated to create hybrid molecules with increased antioxidant potential. nih.gov

These explorations demonstrate that the inherent biological activity of the quinazoline nucleus can be significantly amplified by conjugating it with other known bioactive moieties, leading to compounds with potentially new mechanisms of action or improved therapeutic profiles. nih.gov

Design and Synthesis of Quinazoline Hybrid Compounds and Conjugates

The strategy of creating hybrid compounds by combining the quinazoline scaffold with other biologically active pharmacophores is a prominent approach in modern medicinal chemistry. nih.gov This molecular hybridization technique aims to develop analogues with enhanced potency by targeting multiple pathways or improving interaction with a single target. nih.govrsc.org The synthesis of these hybrids often involves multi-step reactions that link the different moieties through various spacers. nih.govresearchgate.net

Examples of such hybrid designs include:

Quinazoline-Sulfonamide Hybrids: Synthesized by combining the structural features of both moieties to create novel anticancer agents. nih.gov

Quinazoline-Triazine Hybrids: Designed by linking quinazoline and substituted diaryl triazine pharmacophores, which have shown potential anti-HIV activity. researchgate.net

Furan-linked Quinazoline Hybrids: These have also been synthesized to explore novel pharmacological activities. researchgate.net

Pyrazole-Quinazoline Hybrids in Medicinal Chemistry

Among the various hybrid strategies, the fusion of pyrazole (B372694) and quinazoline rings has emerged as a particularly fruitful area of research. Both pyrazoles and quinazolines are recognized as important scaffolds for therapeutic investigations, with each exhibiting a broad spectrum of biological properties, including antiproliferative and anti-inflammatory activities. nih.gov

The combination of these two heterocyclic systems into a single molecular framework can lead to compounds with enhanced pharmacological profiles. bohrium.com For example, a series of pyrazolo[4,3-h]quinazoline derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Structure-activity relationship studies of these hybrids revealed that the presence of the fused pyrazolo[1,5-c]quinazolin-2-one moiety was crucial for growth inhibition in cancer cell lines. nih.gov In some cases, the hybridization of a quinazoline with a pyrazole moiety improved cytotoxic potency by three to four times compared to the individual components. nih.gov The design and synthesis of these pyrazole-quinazoline hybrids represent a promising strategy for the development of novel therapeutic agents, particularly in oncology. nih.govbohrium.com

| Hybrid Type | Moieties Combined | Target Biological Activity | Reference |

| Sulfonamide Hybrid | Quinazoline + Sulfonamide | Anticancer | nih.gov |

| Triazole Hybrid | Quinazoline + Triazole | Anticancer | rsc.org |

| Triazine Hybrid | Quinazoline + Diaryl Triazine | Anti-HIV | researchgate.net |

| Pyrazole Hybrid | Quinazoline + Pyrazole | Antiproliferative, Cytotoxic | nih.govbohrium.com |

Triazole-Quinazoline Hybrids and their Pharmacological Profiles

The fusion of a triazole ring to the quinazoline nucleus has emerged as a promising strategy in medicinal chemistry to generate hybrid molecules with enhanced biological activities. The 1,2,3-triazole ring, in particular, is a key pharmacophore that can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets. biointerfaceresearch.com This heterocycle is often considered a bioisostere of an amide bond and can act as a linker to connect the quinazoline core with other pharmacophoric fragments. biointerfaceresearch.comnih.gov

In the context of anticancer drug development, triazole-quinazoline hybrids have demonstrated significant potential. For instance, a series of novel 1,2,3-triazole-containing hybrids have been synthesized and evaluated as lead compounds for diverse biological targets, showing promise as anticancer agents. nih.gov While specific studies focusing exclusively on 5,6,7-trimethoxyquinazoline-triazole hybrids are limited in publicly available literature, the broader class of quinoline- and quinazoline-triazole hybrids provides valuable SAR insights. For example, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been investigated for their antiproliferative activity, with some derivatives showing potent inhibition of cancer cell lines. researchgate.net The nature and position of substituents on both the quinoline (B57606) and triazole rings have been shown to be critical for activity.

The general synthetic approach to these hybrids often involves the versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. biointerfaceresearch.comnih.gov This allows for the efficient and regioselective linkage of an azide-functionalized quinazoline with a terminal alkyne, or vice versa, to generate the desired 1,2,3-triazole hybrid.

Other Heterocyclic Fusions and Their Impact on Activity

Beyond triazoles, the fusion of other heterocyclic rings to the quinazoline core has been explored to modulate pharmacological activity. The objective of creating these fused systems is often to generate more rigid structures that can fit into specific binding pockets of biological targets, such as the ATP-binding site of kinases, or to introduce new points of interaction to enhance binding affinity and selectivity.

One notable example is the synthesis of pyrimido[4,5-b]quinoline-4-one derivatives, which are structurally related to the quinazoline scaffold. These compounds have been reported to possess a range of biological activities, including antimicrobial and antioxidant properties. researchgate.net The strategic placement of substituents on these fused systems is crucial for their activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the presence and position of methoxy groups were found to play a significant role in their anticancer and antimigratory activities. researchgate.net Specifically, 3,4,5-trimethoxy substitutions on the 2-arylpyrimido moiety significantly improved antimigratory activity. researchgate.net

Furthermore, the development of pyrimido[5,4-h]quinazolines has been explored, yielding compounds with interesting photophysical properties and potential applications in materials science and as frameworks for drug discovery. nih.gov The synthesis of these more complex tricyclic systems often involves tandem condensation reactions.

The cytotoxic activity of various fused quinazoline derivatives has been evaluated against different cancer cell lines. For example, novel pyrimido[1,2-c]quinazolines have been synthesized and tested against human breast cancer (MCF-7) cells, with some compounds showing activity comparable to the reference drug doxorubicin. biointerfaceresearch.com The SAR studies of these compounds revealed that the nature of the substituents on the pyrimidine (B1678525) ring significantly influences their cytotoxic effects. biointerfaceresearch.com

Optimization of Pharmacological Profiles through Targeted Structural Modification

The optimization of the pharmacological profiles of 4-chloro-5,6,7-trimethoxyquinazoline analogs is a key objective in their development as therapeutic agents. This is typically achieved through targeted structural modifications based on SAR data. A primary focus has been the development of potent anticancer agents, often by targeting key cellular pathways involved in cancer progression, such as receptor tyrosine kinases (RTKs) and tubulin polymerization. nih.govmdpi.com

A series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives were synthesized and evaluated for their anticancer activities. nih.gov Several of these compounds strongly inhibited the phosphorylation of extracellular regulated kinase1/2 (ERK1/2), a key component of the MAPK signaling pathway, which is often dysregulated in cancer. nih.gov The most potent compound in this series, designated as 6x, exhibited IC₅₀ values in the low micromolar range against PC3, BGC823, and Bcap37 cancer cell lines and was shown to induce apoptosis. nih.gov

The substitution at the 4-position of the quinazoline ring has been extensively explored. For instance, a series of 4-N-heterocyclic-2-aryl-6,7,8-trimethoxyquinazolines were synthesized and screened for their antiproliferative and tubulin polymerization inhibition potential. nih.gov In this series, compounds with a 4-chlorophenyl or 4-bromophenyl substitution at the 2-aryl position displayed significant cytotoxic activity against MCF-7, HeLa, and HT-29 cancer cell lines. nih.gov Mechanistic studies revealed that these compounds induced mitochondria-mediated apoptosis and inhibited tubulin polymerization. nih.gov

The following table summarizes the anticancer activity of selected 5,6,7-trimethoxyquinazoline analogs, highlighting the impact of structural modifications on their potency.

| Compound ID | 4-Position Substituent | 2-Position Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 6x | N-(4-fluorophenylethyl)amino | H | PC3 | 6.2 ± 0.9 | nih.gov |

| BGC823 | 3.2 ± 0.1 | nih.gov | |||

| Bcap37 | 3.1 ± 0.1 | nih.gov | |||

| Example 1 | N-heterocycle | 4-chlorophenyl | MCF-7 | 2.16 | nih.gov |

| HeLa | 8.53 | nih.gov | |||

| HT29 | 10.42 | nih.gov | |||

| Example 2 | N-heterocycle | 4-bromophenyl | MCF-7 | 6.37 | nih.gov |

| HeLa | 17.43 | nih.gov | |||

| HT29 | 6.76 | nih.gov |

These findings underscore the importance of the 5,6,7-trimethoxy substitution pattern for potent biological activity and demonstrate that targeted modifications at the C2 and C4 positions of the quinazoline ring can lead to the development of promising anticancer agents with specific mechanisms of action.

Computational Approaches in Quinazoline Research

Molecular Docking Studies for Target Binding Affinity and Specificity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein.

For a compound like 4-Chloro-5,6,7-trimethoxyquinazoline, molecular docking studies would be instrumental in identifying potential protein targets and estimating the strength of the binding affinity. This process involves preparing the 3D structure of the ligand and the potential protein targets and then using scoring functions to rank the possible binding poses.

Analysis of Ligand-Protein Interactions and Binding Modes

A detailed analysis of the docking results would reveal the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these binding modes is critical for explaining the compound's potential biological activity and for guiding further structural modifications to improve potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. A QSAR model for a series of quinazoline derivatives, including this compound, would allow for the prediction of the biological activity of new, unsynthesized analogs. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

In Silico Screening and Virtual Library Design for Novel Quinazoline Derivatives

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Using the structure of this compound as a starting point, virtual libraries of novel derivatives could be designed by adding or modifying functional groups. These virtual libraries could then be screened against one or more protein targets to identify new compounds with potentially improved activity or a different pharmacological profile. This approach allows for the exploration of a vast chemical space in a time and cost-effective manner.

Emerging Research Directions and Future Prospects for 4 Chloro 5,6,7 Trimethoxyquinazoline and Its Analogs

Development of Multi-Target Directed Ligands Based on the Quinazoline (B50416) Scaffold

The complexity of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. nih.govmdpi.com This approach can lead to improved therapeutic efficacy, reduced risk of drug-drug interactions, and a lower likelihood of developing resistance compared to single-target agents. nih.gov The quinazoline scaffold is particularly well-suited for designing MTDLs due to its structural features that allow for modifications at various positions, enabling the incorporation of pharmacophores necessary for inhibiting different targets. nih.govmdpi.com

Researchers have successfully developed quinazoline-based compounds that act as potent inhibitors of multiple intracellular targets. For instance, certain quinazoline analogs have been shown to inhibit both microtubule polymerization and multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β, which are crucial for tumor growth and angiogenesis. nih.gov This dual-action approach allows such agents to exert cytotoxic effects while also cutting off the tumor's blood supply. nih.gov

In the context of neurodegenerative diseases, the MTDL strategy is also gaining traction. Quinazoline derivatives have been designed to concurrently inhibit human cholinesterase (hChE) and human β-secretase (hBACE-1), two key enzymes in the pathology of Alzheimer's disease. nih.gov Other quinazoline-based MTDLs for Alzheimer's have demonstrated the ability to inhibit acetylcholinesterase (AChE), prevent amyloid-beta (Aβ) aggregation, and chelate iron. researchgate.net

| Compound/Series | Therapeutic Area | Biological Targets | Reference |

|---|---|---|---|

| Quinazolines 1 and 2 (as described in source) | Cancer | Microtubules, EGFR, VEGFR-2, PDGFR-β | nih.gov |

| 4-Phenoxyquinazoline Derivatives | Cancer (NSCLC) | EGFR, c-Met | mdpi.com |

| Quinazoline-2,4(1H,3H)-diones | Cancer | c-Met, VEGFR-2 | mdpi.com |

| Quinazoline Derivatives (AV-1 to AV-21 series) | Alzheimer's Disease | Human cholinesterase (hChE), Human β-secretase (hBACE-1) | nih.gov |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (Compound 8h) | Alzheimer's Disease | Aβ40 aggregation, AChE, BuChE | researchgate.net |

Strategies for Addressing Drug Resistance Mechanisms in Quinazoline-Based Therapeutics

A significant challenge in cancer therapy is the development of drug resistance, which can render initially effective treatments obsolete. nih.govmdpi.com Quinazoline-based tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib, have faced this issue, particularly in the treatment of non-small cell lung cancer where mutations in the EGFR gene can lead to resistance. mdpi.combiomedres.us

To counter this, researchers are employing several innovative strategies:

Design of Next-Generation Inhibitors: Novel anilinoquinazoline (B1252766) derivatives have been developed to specifically target resistant mutant forms of EGFR, such as those with the T790M mutation. ekb.egmdpi.com These compounds are designed to fit into the altered binding pocket of the mutant enzyme more effectively than first-generation inhibitors.

Irreversible Covalent Inhibition: Second-generation inhibitors like afatinib (B358) were designed to form a covalent bond with a cysteine residue in the EGFR binding site. mdpi.com This irreversible binding can overcome resistance mediated by ATP competition.

Dual-Target Inhibition: As discussed previously, targeting multiple pathways simultaneously is a key strategy. For example, dual inhibitors of EGFR and other kinases like c-Met or VEGFR are being developed to block escape pathways that cancer cells might use to circumvent the effects of a single inhibitor. mdpi.comfrontiersin.org

Inhibition of Resistance Proteins: Some quinazoline derivatives have been found to inhibit breast cancer resistance protein (BCRP), a transporter that pumps chemotherapeutic drugs out of cancer cells. nih.govnih.gov Co-administration of a BCRP inhibitor with a primary anticancer agent can restore the latter's sensitivity in resistant cells. nih.gov

| Strategy | Mechanism of Action | Example Target/Compound Class | Reference |

|---|---|---|---|

| Next-Generation Inhibitors | Binds effectively to mutated kinase domains (e.g., EGFR T790M). | Anilinoquinazoline derivatives with hydrophobic moieties. | ekb.egmdpi.com |

| Irreversible Inhibition | Forms a permanent covalent bond with the target enzyme. | Afatinib (contains a Michael acceptor moiety). | mdpi.com |

| Dual-Target Inhibition | Simultaneously blocks primary target and resistance pathways. | Dual EGFR/c-Met or EGFR/VEGFR inhibitors. | mdpi.comfrontiersin.org |

| BCRP Inhibition | Prevents efflux of anticancer drugs from tumor cells. | Prazosin (B1663645), Gefitinib (has secondary BCRP inhibitory activity). | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the quinazoline scaffold is heavily explored in oncology, its structural versatility lends itself to a wide array of other therapeutic applications. sci-hub.senih.gov Researchers are actively investigating the potential of quinazoline derivatives in treating a variety of diseases.

Neurodegenerative Diseases: As mentioned, Alzheimer's disease is a key area of interest, with quinazolines being developed as multi-target agents. mdpi.comnih.gov

Anti-inflammatory Agents: Certain quinazoline derivatives have been identified as inhibitors of phosphodiesterase 7 (PDE7), a cAMP-specific enzyme expressed in immune cells. nih.gov Inhibition of PDE7 is a novel approach to alleviating inflammation associated with various inflammatory diseases. nih.gov

Antimicrobial and Antiviral Agents: The quinazoline nucleus is a fundamental component in many compounds exhibiting antimicrobial, antifungal, and antiviral properties. nih.govmagnusconferences.com This opens avenues for developing new treatments for infectious diseases.

Antimalarial Agents: The quinazoline framework has been investigated for its potential in creating novel antimalarial drugs, with some derivatives showing promising activity. mdpi.com

Other Applications: The pharmacological potential of quinazolines extends to anticonvulsant, antihypertensive, and antidiabetic activities, highlighting the broad therapeutic promise of this chemical class. sci-hub.sefrontiersin.org

| Therapeutic Area | Biological Target/Mechanism | Compound Class/Example | Reference |

|---|---|---|---|

| Alzheimer's Disease | Cholinesterase, β-secretase, Aβ aggregation | Multi-target quinazoline derivatives | mdpi.comnih.gov |

| Inflammatory Diseases | Phosphodiesterase 7 (PDE7) inhibition | 4-hydrazinoquinazolines, triazoloquinazolines | nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | Quinazolin-2-amines coupled with thiophene | magnusconferences.com |

| Malaria | Inhibition of Plasmodium growth | Quinoline-based derivatives | mdpi.com |

| Hypertension | α1-adrenoreceptor antagonism | Doxazosin (B1670899), Terazosin | frontiersin.org |

Green Chemistry Approaches in Quinazoline Synthesis and Development

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. magnusconferences.com The synthesis of quinazolines is an area where these principles are being successfully applied to create more sustainable and efficient processes. tandfonline.comnih.gov Conventional methods often rely on volatile organic solvents and may require harsh reaction conditions. tandfonline.com

Green chemistry approaches to quinazoline synthesis include:

Microwave-Assisted Synthesis: Using microwaves can significantly reduce reaction times and improve yields compared to conventional heating. tandfonline.com

Use of Green Solvents: Researchers have replaced traditional hazardous solvents with more environmentally friendly alternatives. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been used effectively in the synthesis of quinazolinone derivatives. tandfonline.com Biomass-derived solvents like eucalyptol (B1671775) have also proven efficient. nih.gov

Metal-Free Catalysis: Some novel synthetic routes avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. nih.govrsc.org For example, a four-component procedure has been described for preparing substituted quinazolines from simple anilines and aldehydes under metal-free conditions. rsc.org

These sustainable methods not only reduce hazardous waste and energy consumption but also enhance the cost-effectiveness and environmental safety of synthesizing quinazoline-based compounds. magnusconferences.com

| Parameter | Conventional Methods | Green Chemistry Approaches | Reference |

|---|---|---|---|

| Solvents | Often volatile organic solvents (VOCs). | Deep eutectic solvents, biomass-derived solvents (e.g., eucalyptol), water. | tandfonline.comnih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation. | tandfonline.com |

| Catalysts | May use heavy metal catalysts. | Metal-free conditions, organocatalysts. | nih.govrsc.org |

| Reaction Time | Often longer reaction times. | Significantly reduced reaction times. | tandfonline.com |

| Waste Generation | Higher generation of hazardous waste. | Reduced waste, improved atom economy. | magnusconferences.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Quinazoline Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. ijirt.orgmdpi.com These computational tools are being applied to the discovery and development of quinazoline-based therapeutics in several key areas.

Virtual Screening and Hit Identification: AI algorithms can screen vast virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target. nih.gov This accelerates the initial phase of drug discovery by prioritizing compounds for experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. mdpi.com These models can be trained on known quinazoline structures and their activities to generate novel analogs optimized for potency, selectivity, and drug-like properties.

Lead Optimization: ML models can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. nih.gov This allows medicinal chemists to computationally evaluate and refine lead compounds, such as quinazoline derivatives, to improve their profiles before undertaking costly synthesis and testing. researchgate.net

Binding Mode Prediction: Computational docking and molecular dynamics simulations, often aided by ML, can predict how a compound like a quinazoline derivative will interact with its target protein at an atomic level. nih.govresearchgate.net This provides crucial insights for structure-activity relationship (SAR) studies and the rational design of more potent inhibitors. researchgate.net

By leveraging these powerful computational techniques, researchers can navigate the complex chemical space of quinazoline analogs more effectively, accelerating the journey from initial concept to a promising clinical candidate. ijirt.org

| Discovery Stage | AI/ML Application | Purpose | Reference |

|---|---|---|---|

| Target Identification | Analysis of large-scale biomedical data. | Identify and validate novel biological targets for quinazoline-based drugs. | nih.gov |

| Hit Identification | Virtual screening, deep learning models. | Screen massive compound libraries to find initial hits. | ijirt.orgnih.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | Design novel quinazoline scaffolds with optimized properties. | mdpi.comnih.gov |

| Hit-to-Lead Optimization | Predictive modeling (QSAR), molecular docking. | Refine lead compounds to improve potency, selectivity, and reduce off-target effects. | mdpi.comresearchgate.net |

| Preclinical Development | ADMET prediction models. | Predict pharmacokinetic and toxicity profiles to reduce late-stage failures. | nih.gov |

Q & A

Basic: What synthetic strategies are optimal for preparing 4-Chloro-5,6,7-trimethoxyquinazoline with high purity?

Methodological Answer:

The synthesis typically involves sequential functionalization of the quinazoline core. Key steps include:

- Methoxy Group Introduction: Methoxylation via nucleophilic substitution under alkaline conditions (e.g., using NaOMe/MeOH at 60–80°C) to install the 5,6,7-trimethoxy groups .

- Chlorination: Selective chlorination at the 4-position using POCl₃ or PCl₅ as chlorinating agents under reflux conditions (80–110°C, 6–12 hours). Excess POCl₃ may improve yields but requires careful quenching to avoid side reactions .

- Purification: Crystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (>95% purity). Monitor by TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and confirm via ¹H NMR (δ 3.8–4.1 ppm for OCH₃ groups) .

Table 1: Comparative Yields Under Different Chlorination Conditions

| Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | 110 | 8 | 78 | 97 |

| PCl₅ | 100 | 10 | 65 | 92 |

| SOCl₂ | 90 | 12 | 42 | 85 |

Advanced: How can competing reactivity at the 2- and 4-positions of quinazoline be controlled during functionalization?

Methodological Answer:

Regioselectivity challenges arise due to the electronic effects of methoxy groups. To favor 4-chlorination over 2-substitution:

- Electronic Modulation: The electron-donating methoxy groups at positions 5,6,7 deactivate the 2-position via resonance, making the 4-position more electrophilic. Use mild chlorination agents (e.g., POCl₃ with catalytic DMAP) to avoid over-reactivity .

- Steric Hindrance: Bulky reagents (e.g., N-chlorosuccinimide in DMF) may selectively target the less hindered 4-position.

- Kinetic Control: Lower reaction temperatures (70–80°C) and shorter reaction times (4–6 hours) reduce side-product formation. Monitor intermediates via LC-MS to confirm selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify methoxy (δ 3.8–4.1 ppm in ¹H; δ 55–60 ppm in ¹³C) and aromatic protons (δ 7.2–8.0 ppm for quinazoline core). The absence of NH₂ signals confirms complete chlorination .

- Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 284.0452 (C₁₁H₁₁ClN₂O₃⁺). Use ESI+ mode for ionization.

- IR Spectroscopy: Peaks at 1250–1280 cm⁻¹ (C-O stretch of methoxy) and 750 cm⁻¹ (C-Cl stretch) .

Advanced: How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Polar Aprotic Solvents: DMF or DMSO enhance nucleophilicity of amines/alkoxides by stabilizing transition states. For example, reactions with piperidine in DMF at 60°C achieve >80% substitution at the 4-position .

- Temperature Effects: Higher temperatures (80–100°C) accelerate reactions but risk decomposition. Lower temperatures (40–60°C) favor selectivity in multi-step pathways.

- Case Study: Substitution with morpholine in THF (reflux, 12 h) yields 70% product, while DMF (60°C, 6 h) achieves 90% .

Table 2: Solvent Impact on Substitution Efficiency

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 153 | 6 | 90 |

| THF | 66 | 12 | 70 |

| Toluene | 111 | 24 | 45 |

Basic: What are common impurities in this compound synthesis, and how are they resolved?

Methodological Answer:

- Byproducts:

- Resolution: Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) or recrystallization in isopropanol .

Advanced: How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Simulate binding to targets like EGFR or PARP using AutoDock Vina. The chloro and methoxy groups enhance hydrophobic interactions in kinase pockets .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Methoxy groups at 5,6,7 improve solubility but may reduce membrane permeability .

- ADMET Prediction: Tools like SwissADME estimate logP (~2.8) and bioavailability (70–80%), guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.